

Characterization data for 1-Ethynyl-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-4-nitrobenzene**

Cat. No.: **B013769**

[Get Quote](#)

A comprehensive guide to the characterization of **1-Ethynyl-4-nitrobenzene** and its derivatives, presenting key experimental data and protocols for researchers in synthetic chemistry and drug development.

Physicochemical and Spectroscopic Properties

1-Ethynyl-4-nitrobenzene is a solid organic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol .^[1] It serves as a crucial building block in the synthesis of a variety of organic molecules and materials due to its two reactive functional groups: a terminal alkyne and an aromatic nitro group.^[1]

Characterization Data for 1-Ethynyl-4-nitrobenzene

Property	Value	Source
Molecular Formula	C8H5NO2	[1]
Molecular Weight	147.13 g/mol	[1] [2]
Appearance	Light yellow solid	[3]
Melting Point	148-151 °C	[1] [3] [4]
¹ H NMR (CDCl ₃)	δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H) ppm	[1] [3] [5]
¹³ C NMR (CDCl ₃)	Aromatic carbons: 122-142 ppm; Alkyne carbons: 80-100 ppm	[1]
Infrared (IR)	C≡C stretch: ~2100 cm ⁻¹ ; NO ₂ symmetric and asymmetric stretches	[1] [6]

Comparative Characterization Data for 1-Ethynyl-4-nitrobenzene Derivatives

The following table compares the characterization data of the parent compound with some of its derivatives, illustrating the impact of substitution on their spectroscopic properties.

Compound	Key Characterization Data	Source
1-Ethynyl-4-nitrobenzene	^1H NMR (CDCl_3): δ 8.19 (d, 2H), 7.64 (d, 2H), 3.36 (s, 1H)	[1][3][5]
1-(Iodoethynyl)-4-nitrobenzene	^1H NMR (400 MHz, CDCl_3): δ 8.19 (d, J = 8.26 Hz, 2H), 7.58 (d, J = 7.95 Hz, 2H)	[5]
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine	^1H NMR (CDCl_3): δ 8.21 (d, 2H), 7.58 (d, 2H), 7.48 (d, 2H), 7.26 (t, 2H), 7.17 (d, 2H), 7.10 (t, 2H)	[7]
2-((4-nitrophenyl)ethynyl)-4-fluorobenzaldehyde	HRMS: Calculated $[\text{M}+\text{H}]^+$: 270.05610, Observed: 270.05609 (Confirms $\text{C}_{15}\text{H}_9\text{FNO}_3$)	[1]

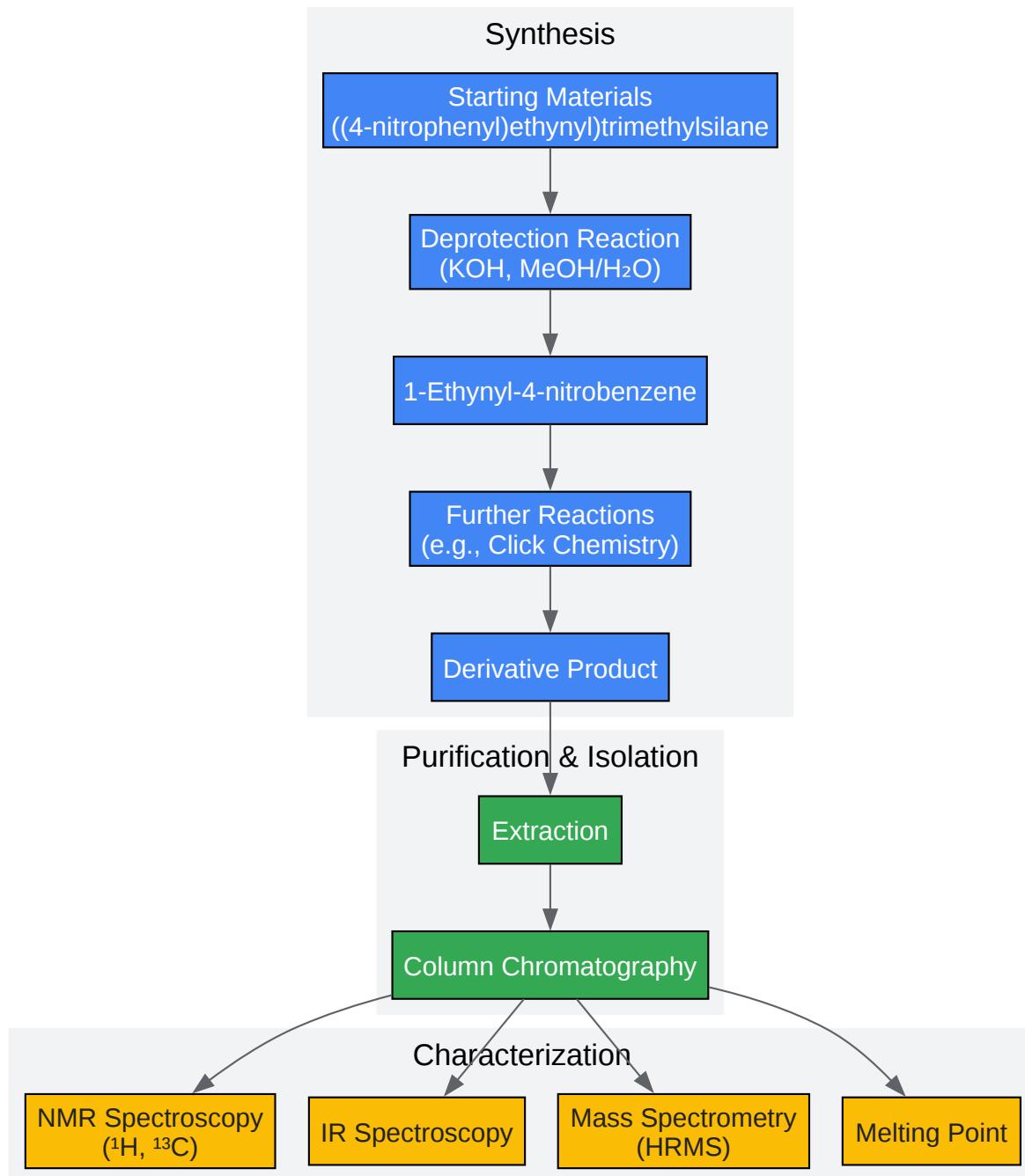
Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-Ethynyl-4-nitrobenzene** and its derivatives are provided below.

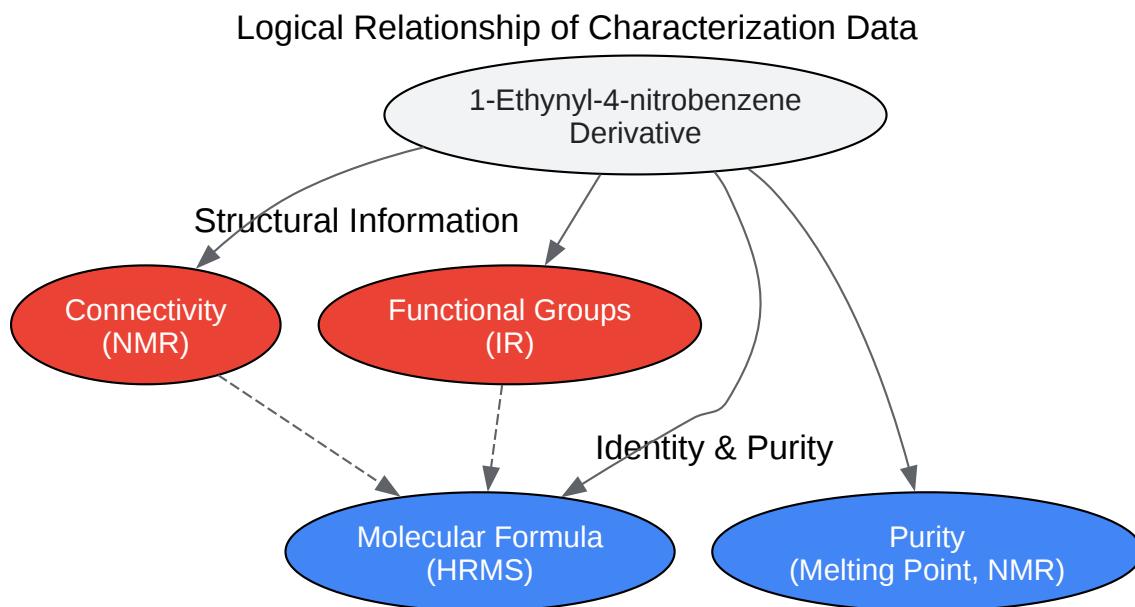
Synthesis of 1-Ethynyl-4-nitrobenzene

A modified literature procedure is as follows:

- To a solution of trimethyl((4-nitrophenyl)ethynyl)silane (1.08 mmol) in 5 mL of methanol, an aqueous solution of potassium hydroxide (2.41 mmol in 5 mL of water) is added.[5]
- The reaction mixture is stirred at room temperature for 1 hour.[5]
- The crude product is extracted with dichloromethane (20 mL), washed with brine (2 x 10 mL), and dried over magnesium sulfate.[5]
- The solvent is removed in vacuo, and the residue is purified by silica gel flash chromatography (10% ethyl acetate in hexane) to yield **1-ethynyl-4-nitrobenzene** as a white solid.[5]


Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., Bruker at 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl_3).^{[1][5]} Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
- Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.^[2] Solid samples are typically prepared as potassium bromide (KBr) pellets.^[2] The spectra show characteristic absorption bands for the functional groups present in the molecule.^[1]
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound.^[1]


Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **1-Ethynyl-4-nitrobenzene** derivatives.

Experimental Workflow for 1-Ethynyl-4-nitrobenzene Derivatives

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow.

[Click to download full resolution via product page](#)

Caption: Interrelation of characterization techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethynyl-4-nitrobenzene|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 2. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5 - iChemical [ichemical.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. rsc.org [rsc.org]

- 6. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 7. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Characterization data for 1-Ethynyl-4-nitrobenzene derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013769#characterization-data-for-1-ethynyl-4-nitrobenzene-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com